Compound Description: This series of compounds was investigated for its inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation. Research explored structure-activity relationships, revealing potent activity with ethoxy analogs and further modifications like methoxyethoxy and ethoxyethoxy substitutions at the 6,7-dimethoxy positions. []
Relevance: These compounds share a structural similarity with 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine through the presence of a 1-piperazinyl group attached to the core heterocyclic scaffold. While the core differs (quinazoline vs. pyrimidine), the shared piperazinyl moiety suggests potential exploration of similar substitutions on the pyrimidine core for modulating biological activity. []
Compound Description: This specific compound exhibited no metabolic polymorphism in Sprague-Dawley rats, unlike its 6,7-dimethoxyquinazoline counterparts (1b and 1c). This finding highlighted the impact of substituents on metabolic stability. []
Relevance: This compound's structural resemblance to 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine lies in the presence of a quinazoline core and an ethoxy group within a larger substituent. Examining the metabolic stability of the target compound with varying substitutions on the pyrimidine ring, particularly incorporating ether linkages like in 16k, could be informative for optimizing its pharmacokinetic properties. []
2-oxoimidazo[4,5-e]quinazoline derivative 21a
Compound Description: Within the study exploring tricyclic quinazoline derivatives, this compound demonstrated potent inhibitory activity against PDGFR phosphorylation (IC50 = 0.10 μM). []
Relevance: Although 2-oxoimidazo[4,5-e]quinazoline derivative 21a and the target compound 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine possess different core structures, their shared focus on modifying the core scaffold highlights a potential strategy for enhancing biological activity. Exploring fused ring systems with the target compound's pyrimidine core could be a valuable avenue for future research. []
Pyrazolo[3,4-d]pyrimidine derivative 39a
Compound Description: This compound exhibited potent inhibitory activity against PDGFR phosphorylation (IC50 = 0.17 μM), signifying the potential of replacing the quinazoline moiety in the original series with other heterocyclic rings. []
Relevance: Both pyrazolo[3,4-d]pyrimidine derivative 39a and the target compound, 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, belong to the pyrimidine class of compounds. This shared core structure, despite other structural variations, suggests that exploring modifications on the pyrazolo[3,4-d]pyrimidine scaffold, similar to those present in the target compound, could lead to compounds with potentially enhanced biological activities. []
Quinoline derivatives (40a and 40b)
Compound Description: These compounds demonstrated potent inhibitory activity against PDGFR phosphorylation, with 40a having an IC50 of 0.18 μM and 40b exhibiting an IC50 of 0.09 μM. These findings highlight the potential of quinoline derivatives as potent inhibitors. []
Relevance: Although 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine features a pyrimidine core, the potent inhibitory activity observed with quinoline derivatives, particularly 40a and 40b, suggests an area for exploration. Investigating hybrid structures combining elements of both pyrimidine and quinoline moieties could potentially lead to compounds with enhanced activity against PDGFR or other biological targets. []
4-amino-2-(1-piperazinyl)pyrimidines
Compound Description: A study involving 36 derivatives within this class revealed them to possess hypoglycemic activity. [] The study analyzed structure-activity relationships, emphasizing the essential role of the 2-(1-piperazinyl)pyrimidine moiety and the importance of the piperazinyl group's basicity for activity. []
Relevance: The shared 2-(1-piperazinyl)pyrimidine moiety between these derivatives and 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine signifies a close structural relationship. Understanding how the various substitutions in the 4-amino series influence hypoglycemic activity could be beneficial for exploring potential applications of the target compound in related metabolic pathways. []
Compound Description: These compounds were designed as part of a study on serotonin 5-HT2A receptor antagonists. The research aimed to refine the model for 5-HT2A receptor antagonists and involved synthesizing these compounds using the benzotriazole-assisted Katritzky method. While demonstrating selectivity for 5-HT2A/5-HT1A receptors, they showed lower potency than their pyrimidine counterparts. []
Relevance: While the target compound, 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, features a pyrimidine core, the structural similarities with these pyridine derivatives, particularly the shared 2-(4-alkyl-1-piperazinyl) group, make them relevant for comparison. The study's findings, especially those regarding 5-HT2A/5-HT1A receptor interactions, could offer insights into potential serotonergic activity of the target compound and guide further modifications for selectivity or potency optimization. []
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and the fungus Candida albicans. Many of the derivatives exhibited notable antibacterial activity, particularly against Gram-positive bacteria, but none showed activity against C. albicans. []
Relevance: The shared pyrimidine core between these compounds and 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, despite differences in substitution patterns and the presence of a nitrile group in the 5-position, suggests a structural relationship. The significant antibacterial activity observed in some of these derivatives highlights the potential of the pyrimidine scaffold for antimicrobial development. Investigating the target compound's antimicrobial activity, particularly against Gram-positive bacteria, could be a worthwhile endeavor. []
Compound Description: Piromidic acid is an antibiotic used to treat urinary tract infections, primarily those caused by gram-negative bacteria. While its mechanism of action remains unclear, its structural features, particularly the presence of the pyridopyrimidine nucleus, have been studied. []
Relevance: The structural similarity between piromidic acid and 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine lies in the presence of a pyrimidine ring and a pyrrolidinyl substituent. Although piromidic acid features a pyridopyrimidine system, exploring variations of the target compound with a pyrido[2,3-d]pyrimidine core could be of interest for developing novel antimicrobial agents, leveraging the known activity of piromidic acid. []
6-Fluoro-1,4-dihydro-4-oxo-3-quinoline- and 1,8-naphthyridinecarboxylic acids
Compound Description: These compounds, designed as quinolone antibacterials, focused on replacing the heterocyclic nitrogen of common side chains (1-piperazinyl, 3-amino-1-pyrrolidinyl) with carbon. The study investigated their antibacterial activity and DNA gyrase inhibition. Results indicated high in vitro and in vivo activity, with potency depending on ring size and the linking carbon's hybridization. []
Relevance: This study's emphasis on modifying common side chains, including 1-piperazinyl, directly relates to 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. Although the core scaffolds differ (quinoline/naphthyridine vs. pyrimidine), the research provides valuable insights into the impact of side chain modifications on antibacterial activity. Exploring carbon-linked replacements for the piperazinyl nitrogen in the target compound could be a valuable avenue for modifying its antibacterial properties. []
8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids
Compound Description: This series of compounds was synthesized and assessed for antibacterial activity. Notably, the 8-ethyl and 8-vinyl derivatives exhibited greater in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, compared with piromidic acid. []
Relevance: These compounds share the 2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid core with 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. Studying the structure-activity relationships of these compounds, particularly those with 8-alkyl and 8-vinyl substitutions, could provide insights into enhancing the target compound's activity, potentially expanding its efficacy against gram-negative bacteria like P. aeruginosa. []
Compound Description: MCI-225 is a novel antidepressant that selectively inhibits noradrenaline uptake and acts as a 5-HT3 receptor antagonist. [] It displayed potent activity in various preclinical models of depression, including the forced swimming test and reserpine-induced hypothermia. []
Relevance: The presence of the 2-(1-piperazinyl)pyrimidine moiety in both MCI-225 and 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine highlights a structural relationship between the two compounds, despite the different heterocyclic core structures (thieno[2,3-d]pyrimidine vs. pyrimidine). MCI-225's demonstrated antidepressant activity, particularly its interaction with noradrenaline uptake and 5-HT3 receptors, suggests potential avenues for exploring similar activities of the target compound, considering modifications to its structure based on the features present in MCI-225. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.